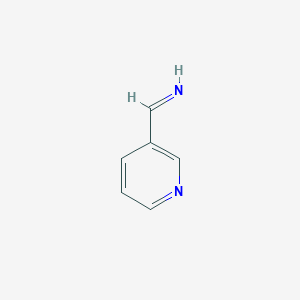

3-Pyridinemethanimine

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-ylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-4-6-2-1-3-8-5-6/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJRKTSKLFWZLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598569 | |

| Record name | 1-(Pyridin-3-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154394-30-6 | |

| Record name | 1-(Pyridin-3-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 3 Pyridinemethanimine Derivatives

Transimination Reactions: Exploration of Derivatives as Imine Precursors

Transimination, a chemical reaction involving the exchange of the alkyl or aryl group on an imine, is a key process in dynamic covalent chemistry. nih.gov 3-Pyridinemethanimine and its derivatives serve as valuable precursors in these reactions. The process is reversible and can be catalyzed to achieve equilibrium, allowing for the formation of new imine compounds. nih.govacs.org This reactivity is particularly useful in the synthesis of complex molecules and materials, such as 2D imine-linked covalent organic frameworks (COFs). nih.gov

In a typical transimination reaction, an existing imine reacts with a primary amine to form a new imine and a new primary amine. The equilibrium of this reaction can be influenced by the nature of the substituents on both the imine and the reacting amine. nih.govacs.org For instance, the use of different amines can shift the equilibrium towards the formation of a desired imine product. This principle is exploited in the synthesis of COFs, where the transimination of N-aryl benzophenone (B1666685) imines provides a scalable method for producing these crystalline, porous polymers. nih.gov

The reactivity of pyridyl-based imines in transimination is influenced by the electronic properties of the pyridine (B92270) ring. Heteroaromatic systems, including those based on pyridine, generally perform well in these reactions. However, the conditions may need to be adjusted, for example, by omitting certain catalysts like ZnBr2 and using a lower concentration of free amine to avoid complexation and degradation of the resulting picolylamines. nih.gov

Reaction Mechanisms in Imine Formation and Interconversion

The formation of imines, including this compound, typically occurs through the acid-catalyzed reaction of a primary amine with an aldehyde or ketone. lumenlearning.commasterorganicchemistry.comyoutube.com This reversible reaction involves several key steps:

Nucleophilic Addition: The primary amine attacks the carbonyl carbon of the aldehyde or ketone. lumenlearning.comlibretexts.org

Proton Transfer: A proton is transferred to form a neutral carbinolamine intermediate. lumenlearning.comlibretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated, making it a good leaving group. lumenlearning.comlibretexts.org

Elimination of Water: Water is eliminated to form an iminium ion. lumenlearning.comlibretexts.org

Deprotonation: The iminium ion is deprotonated to yield the final imine product. lumenlearning.comlibretexts.org

The reverse reaction, imine hydrolysis, follows the same mechanistic pathway but in the opposite direction, initiated by the protonation of the imine nitrogen. masterorganicchemistry.comchemistrysteps.com The pH of the reaction medium is a critical factor, with the rate of imine formation generally being optimal around a pH of 5. lumenlearning.com

Influence of Nitrogen Atom Position on Reactivity (e.g., Pyridine-3-carbonitrile (B1148548) vs. Pyridine-2-carbonitrile)

The position of the nitrogen atom within the pyridine ring significantly impacts the reactivity of its derivatives in imine formation. This is evident when comparing the synthesis of pyridinemethanimine-triethylborane complexes from pyridine-2-carbonitrile (B1142686) versus pyridine-3-carbonitrile and pyridine-4-carbonitrile. mdpi.com

While the reaction of pyridine-2-carbonitrile with lithium triethylborohydride followed by methanolysis efficiently yields the corresponding 2-pyridinemine-triethylborane complex, the same reaction with pyridine-3-carbonitrile and pyridine-4-carbonitrile results in a complex mixture of products. mdpi.com This suggests that the proximity of the nitrogen atom to the nitrile group in the 2-position plays a crucial role in directing the reaction, possibly through chelation or electronic effects that stabilize the intermediates. mdpi.com

Furthermore, studies on the dehydrocyanation of α-aminonitriles to form pyridinemethanimines show a stark difference in yield based on the substituent position. The yield for 2-pyridinemethanimine (B46816) is significantly lower (23%) compared to those for 3- and 4-pyridinemethanimines (76-80%). This difference is attributed to steric hindrance and potential hydrogen bonding between the iminic hydrogen and the pyridine nitrogen in the 2-position.

Table 1: Yields of Pyridinemethanimines via Dehydrocyanation

| Precursor | Product | Yield (%) | Z/E Ratio |

| 6a | 2a (2-position) | 23 | 5:3 |

| 6c | 2c (3-position) | 76 | 1:8 |

| 6e | 2e (4-position) | 80 | 1:17 |

Nucleophilic and Electrophilic Pathways Involving the Imine and Pyridine Moieties

The pyridine ring and the imine group in this compound derivatives exhibit distinct reactivities towards nucleophiles and electrophiles. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is generally less reactive towards electrophilic aromatic substitution compared to benzene. nih.govwikipedia.org Instead, it is more susceptible to nucleophilic attack, particularly at the 2 and 4-positions. wikipedia.org The nitrogen atom itself possesses a basic lone pair of electrons, making it a site for reactions with Lewis acids. wikipedia.org

The imine group (C=N) is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. The electrophilicity of the imine carbon makes it susceptible to attack by nucleophiles. In the context of pyridyl imines, the presence of the pyridine nitrogen can further enhance the electrophilicity of the imine carbon through an inductive effect. mdpi.com This increased electrophilicity facilitates nucleophilic attack, for example, by water during hydrolysis. mdpi.com

Conversely, the nitrogen atom of the imine can act as a nucleophile. In certain reactions, such as the formation of α-amino radicals under photoredox catalysis, the N-π bond of the imine can generate a nucleophilic α-amino radical. rsc.org

A notable example of nucleophilic attack on the pyridine ring itself is observed in bis(imino)pyridine systems. Under specific conditions, nucleophiles like methyl lithium can selectively attack the pyridine nitrogen atom, a reaction influenced by stereoelectronic factors and chelation effects. scielo.org.mx

Investigating Intramolecular and Intermolecular Reactions

Cyclodimerization and Ligand Dimerization Phenomena in Pyridyl-Imine Schiff Bases

Pyridyl-imine Schiff bases can undergo unusual cyclodimerization and ligand dimerization reactions, particularly when complexed with metal ions like tin(II). rsc.orgresearchgate.net These phenomena are influenced by the stabilizing effect of the pyridyl ring. While Schiff base complexes with other side arms, such as dimethylamino groups, can be synthesized in good yields, those with pyridyl side arms have been observed to form dimers. rsc.orgresearchgate.net

In the solid state, mono(pyridyl-imine) platinum(II) chelates have been shown to form π-π stacked dimers. nih.gov These dimers are characterized by a close mean plane separation between the stacked cations. The pyridine ring of one cation is positioned over the platinum(II) ion of the neighboring cation, indicating a significant intermolecular interaction. nih.gov

Similarly, mixed Cu(I) complexes with pyridine-imine ligands exhibit self-dimerization in solution, forming a fast monomer-dimer equilibrium. rsc.org The structure of these dimers in solution is believed to be similar to that observed in the solid state, involving π-π and C-H···Br interactions. rsc.org

This dimerization is not limited to metal complexes. The dimerization of styrene, for instance, can be catalyzed by palladium(II) complexes with chiral P-N ligands containing a pyridine moiety, leading to the selective formation of E-1,3-diphenyl-1-butene. mdpi.com

C-H Activation Strategies Involving Pyridine Rings

The functionalization of C-H bonds in pyridine rings is a significant area of research due to the prevalence of pyridyl moieties in pharmaceuticals and materials. nih.gov The electron-deficient nature of the pyridine ring makes direct C-H functionalization challenging. nih.govbeilstein-journals.org However, various strategies have been developed to achieve this, often employing transition metal catalysts. nih.govresearchgate.net

One approach involves the use of directing groups to guide the C-H activation to a specific position. Imine groups can serve as effective directing groups for the ortho-C(sp²)–H functionalization of pyridines. researchgate.net For example, iron-catalyzed C-H arylation of pyridines can be directed by an imine group. researchgate.net

Rare-earth metal complexes have also been shown to catalyze the C-H alkylation of pyridines with olefins and the C-H aminoalkylation with imines. nih.govbeilstein-journals.orgresearchgate.net These reactions can proceed with high regioselectivity, targeting the ortho-position of the pyridine ring. Mechanistic studies, including kinetic isotope effect experiments, suggest that the C-H bond activation is often the rate-determining step in these catalytic cycles. beilstein-journals.org

An alternative strategy for functionalizing the pyridine ring involves a ring-opening, functionalization, and ring-closing sequence. This approach temporarily converts the electron-deficient pyridine into a more reactive, acyclic intermediate, such as a Zincke imine. chemrxiv.orgresearchgate.net These intermediates can then undergo regioselective reactions with electrophiles, followed by ring closure to yield the functionalized pyridine. This method has been successfully applied to the 3-selective halogenation of pyridines under mild conditions. chemrxiv.orgresearchgate.net

Formation of Specialized Derivatives (e.g., this compound Carbamate)

The intrinsic reactivity of the imine functionality in this compound allows for its conversion into a variety of specialized derivatives, with carbamates being a significant class of compounds. The formation of this compound carbamate (B1207046) and its analogues is not typically a direct reaction with the imine itself, but rather proceeds through the more stable and versatile intermediate, 3-(aminomethyl)pyridine (B1677787). This transformation is a key step due to the inherent instability of this compound, which readily undergoes hydrolysis to the corresponding primary amine.

The general strategy for the synthesis of N-(pyridin-3-ylmethyl)carbamates involves a two-step process:

Hydrolysis of this compound: The C=N double bond of the imine is susceptible to hydrolysis, which yields 3-aminomethylpyridine. This reaction is often facile and can occur in the presence of water.

Carbamoylation of 3-(aminomethyl)pyridine: The resulting primary amine, 3-(aminomethyl)pyridine, can then be reacted with a suitable carbamoylating agent to form the desired carbamate derivative.

A common and effective method for the formation of carbamates from primary amines is the reaction with chloroformates. wikipedia.org For instance, the reaction of 3-(aminomethyl)pyridine with a generic chloroformate (R-O-COCl) would proceed via nucleophilic acyl substitution. The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of the carbamate C-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

A practical synthetic route for a closely related derivative, tert-butyl N-[(6-cyanopyridin-3-yl)methyl]carbamate, has been reported, which highlights a similar approach starting from a substituted 3-chloromethylpyridine derivative that is converted to the corresponding amine and subsequently protected as a carbamate. chemicalbook.com This further supports the viability of synthesizing N-(pyridin-3-ylmethyl)carbamates from the corresponding amine.

An alternative approach for the direct conversion of imines to carbamates involves a one-pot reaction with an organozinc reagent and a chloroformate. beilstein-journals.orgbeilstein-journals.org In this method, the imine is activated by the chloroformate, forming an acyliminium intermediate. This intermediate is then trapped by the organozinc reagent to yield a tertiary carbamate. beilstein-journals.org While this method provides a more direct route, its applicability to the specific synthesis of a secondary carbamate from this compound would require further investigation and adaptation.

The synthesis of various pyridylmethyl carbamate derivatives is of significant interest in medicinal chemistry, as exemplified by the drug Entinostat, which contains a pyridylmethyl carbamate moiety. nih.govacs.org The versatility of the carbamate synthesis allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Below is a table summarizing the key reactants and products in the proposed synthesis of a generic this compound carbamate derivative.

| Reactant | Reagent | Product |

| This compound | Water (Hydrolysis) | 3-(Aminomethyl)pyridine |

| 3-(Aminomethyl)pyridine | Alkyl/Aryl Chloroformate (R-O-COCl) | N-(Pyridin-3-ylmethyl)carbamate |

A more detailed representation of the reaction is shown below, illustrating the formation of a specific carbamate derivative, ethyl N-(pyridin-3-ylmethyl)carbamate.

| Starting Material | Reagent | Reaction Conditions | Product |

| 3-(Aminomethyl)pyridine | Ethyl Chloroformate | Inert solvent, Base (e.g., Triethylamine) | Ethyl N-(pyridin-3-ylmethyl)carbamate |

The mechanistic pathway for the carbamoylation step involves the nucleophilic attack of the primary amine on the carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion. The presence of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction, thus driving the equilibrium towards the product.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-pyridinemethanimine, providing detailed information about its atomic connectivity and spatial arrangement. Analysis of various NMR-active nuclei, including ¹H, ¹³C, and ¹¹B (for its borane (B79455) complexes), allows for an unambiguous characterization of its E/Z isomers and their dynamic behavior.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts and Coupling Constants for E/Z Isomers

¹H NMR spectroscopy is crucial for differentiating the geometric isomers (E and Z) of this compound. These isomers exhibit distinct chemical shifts (δ) and coupling constants (J), particularly for the iminic (CH=N) and N-H protons. mdpi.com Due to the compound's limited stability, these spectra are often recorded at low temperatures, such as 198 K, to slow the rate of isomerization and obtain clear signals for each form. mdpi.com

In a deuterated dichloromethane (B109758) (CD₂Cl₂) solvent, the E and Z isomers of this compound were identified with an E/Z ratio of 8/1. mdpi.com The diagnostic N-H proton signal for the major (E)-isomer appears as a doublet at δ 10.23 ppm with a coupling constant (³J) of 16.3 Hz. mdpi.com The corresponding iminic proton (CH=N) resonates at δ 8.77 ppm with the same coupling constant, confirming their connectivity. mdpi.com For the minor (Z)-isomer, these signals are shifted downfield, with the N-H proton appearing at δ 10.52 ppm and the iminic proton at δ 8.78 ppm, both displaying a significantly larger coupling constant of approximately 25 Hz. mdpi.com This difference in coupling constants (≈16 Hz for E, ≈25 Hz for Z) is a reliable indicator for assigning the stereochemistry of pyridinaldimines. mdpi.com

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| E | NH | 10.23 | Doublet (d) | ³J = 16.3 |

| CH =N | 8.77 | Doublet (d) | ³J = 16.3 | |

| Pyridine-H | 8.87 | Singlet (s) | - | |

| Pyridine-H | 8.67 | Singlet (s) | - | |

| Pyridine-H | 8.25 | Multiplet (m) | - | |

| Pyridine-H | 7.45 | Multiplet (m) | - | |

| Z | NH | 10.52 | Doublet (d) | ³J = 25.2 |

| CH =N | 8.78 | Doublet (d) | ³J = 25.0 | |

| Pyridine-H | 8.88 | Singlet (s) | - | |

| Data obtained in CD₂Cl₂ at 198 K. mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Imine Carbon and Pyridine (B92270) Ring Resonances

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework of this compound. The key resonance is that of the imine carbon (C=N), which is highly sensitive to its electronic environment. For pyridinaldimines like this compound, this signal typically appears in the range of 167–169 ppm. mdpi.com

In the ¹³C{¹H} NMR spectrum recorded at 198 K, the imine carbon of this compound is observed at δ 168.1 ppm. mdpi.com The remaining signals correspond to the carbons of the pyridine ring, which resonate at δ 152.4, 150.6, 134.2, 132.0, and 124.2 ppm. mdpi.com The specific assignment of these pyridine resonances requires more advanced 2D NMR techniques, but their chemical shifts are consistent with a substituted pyridine structure. mdpi.comresearchgate.net

| Carbon Type | Chemical Shift (δ, ppm) |

| Imine (C=N) | 168.1 |

| Pyridine Ring | 152.4 |

| Pyridine Ring | 150.6 |

| Pyridine Ring | 134.2 |

| Pyridine Ring | 132.0 |

| Pyridine Ring | 124.2 |

| Data obtained in CD₂Cl₂ at 198 K. mdpi.com |

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) for Borane Complexes

While specific ¹¹B NMR data for borane complexes of this compound are not detailed in the available research, the technique is fundamental for characterizing such adducts. Boron-11 is an NMR-active nucleus, and its chemical shift is highly indicative of the coordination state of the boron atom. sdsu.eduhuji.ac.il

When a trivalent borane coordinates to a Lewis base, such as the pyridine nitrogen or the imine nitrogen of this compound, the boron center changes from a trigonal planar (tricoordinate) to a tetrahedral (tetracoordinate) geometry. This coordination results in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu For instance, uncoordinated trialkylboranes resonate at very low field (δ 83-93 ppm), whereas the formation of a complex with a base like pyridine shifts the signal significantly upfield. sdsu.edu The ¹¹B NMR spectrum of the related 4-dimethylaminopyridine-borane (DMAP-BH₃) complex shows a quartet at δ -14.33 ppm (J = 95 Hz), illustrating the typical chemical shift for a tetracoordinate boron atom bound to a pyridine derivative. rsc.org The multiplicity of the signal, in proton-coupled ¹¹B spectra, reveals the number of hydrogens directly attached to the boron atom. sdsu.edu

Temperature-Dependent NMR Studies for Stereoisomer Analysis

Temperature-dependent NMR studies are essential for understanding the dynamic processes in molecules like this compound, particularly the interconversion between E and Z isomers. nih.gov As temperature changes, the rate of chemical exchange processes can be manipulated relative to the NMR timescale. nih.gov

For this compound, NMR spectra recorded at ambient temperature would likely show broad, averaged signals for the imine and N-H protons due to rapid E/Z isomerization. By lowering the temperature, as demonstrated by the data acquired at 198 K, this exchange is slowed sufficiently to allow for the observation of sharp, distinct signals for each individual isomer. mdpi.com This "freezing out" of the conformers is a classic application of variable-temperature (VT) NMR, enabling the determination of the chemical shifts, coupling constants, and relative populations of each stereoisomer present in the equilibrium. mdpi.comnih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing exact molecular weight and elemental composition information.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the molecular formula of a newly synthesized compound. utdallas.edu Unlike low-resolution mass spectrometry, HRMS can measure mass with extremely high accuracy (typically to within 0.0001 atomic mass units), which allows for the unambiguous determination of a molecule's elemental composition from its exact mass. utdallas.edu

For this compound, the molecular formula is C₆H₆N₂. The theoretical exact mass for the neutral molecule is 106.0531 Da. In many HRMS techniques, such as electrospray ionization (ESI), the molecule is observed as a protonated species, [M+H]⁺. The calculated exact mass for the protonated ion, [C₆H₇N₂]⁺, would be 107.0609 Da. Experimental HRMS analysis would need to find an ion with a mass-to-charge ratio that matches this theoretical value to four or five decimal places to confirm the molecular formula. This technique has been successfully used to confirm the structures of closely related pyridinimine and pyrrolimine compounds. mdpi.comnih.govacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the characterization of pyridyl-imine complexes in solution. As a soft ionization technique, it allows for the transfer of intact complex ions from solution to the gas phase, enabling the determination of their mass-to-charge ratio (m/z) and, consequently, their molecular weight and composition. acs.orgresearchgate.net

In the study of an iron(III) pyridyl-imine complex, high-resolution ESI-MS was employed to confirm the formation of the desired species. The analysis of a complex formed from 8-aminoquinoline (B160924) and 2-pyridinecarboxaldehyde (B72084) in the presence of iron(III) nitrate (B79036) showed a peak at an m/z value that corresponded to the calculated mass of the [C₃₀H₂₂N₆Fe]⁺ ion, confirming the successful synthesis of the complex. polyu.edu.hk

Further research has highlighted the stability of pyridylimine complexes under ESI-MS conditions. When compared with analogous 2-pyridyl-1,2,3-triazole "click" ligands, the pyridylimine complexes demonstrated greater stability, with an isotopically resolved [Fe₂L₃]⁴⁺ ion being readily observable under standard ESI-MS conditions. In contrast, the "click" complexes tended to fragment, showing only peaks for the free ligands and smaller [FeL]ⁿ⁺ fragments. mdpi.com This stability makes ESI-MS a reliable method for identifying and characterizing intact pyridyl-imine supramolecular structures in solution. mdpi.comdoi.org The technique's utility extends to monitoring reactions in real-time, as demonstrated in studies of palladium-catalyzed reactions where cationic intermediates of similar imine-containing systems were detected. uvic.ca

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes (e.g., C=N Stretch)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound and its derivatives, the most characteristic vibrational mode is the stretching of the imine (C=N) bond. This absorption provides direct evidence for the formation of the imine linkage.

The position of the C=N stretching frequency in pyridyl-imines is typically observed in the region of 1590–1651 cm⁻¹. scirp.orgresearchgate.net The exact wavenumber is influenced by the electronic environment of the imine group, including the nature of the substituents on both the pyridine ring and the imine nitrogen. For instance, in a series of synthesized pyridine-2-yl-benzylidene-imines, the C=N absorption was found between 1590 and 1620 cm⁻¹. scirp.org In another study, the C=N stretch for a pyridyl-imine ligand was reported at 1651 cm⁻¹ in the free ligand, which shifted upon coordination to an iron(II) center. researchgate.net

Coordination of the imine nitrogen to a metal ion typically leads to a decrease in the C=N stretching frequency. This shift to lower wavenumbers is a result of the donation of electron density from the imine nitrogen to the metal center, which weakens the C=N bond. researchgate.net This phenomenon is a reliable indicator of complex formation. For example, in a series of Fe(II) complexes with pyridyl-imine ligands, the C=N stretching vibration shifted from the free ligand range to 1597–1651 cm⁻¹ in the complexes. researchgate.net

| Compound/Complex | ν(C=N) (cm⁻¹) | Reference |

| Pyridine-2-yl-benzylidene-imines | 1590 - 1620 | scirp.org |

| Free Pyridyl-imine Ligand (Fe(II) complex study) | ~1583 - 1591 | researchgate.net |

| Fe(II)-Pyridyl-imine Complexes | 1597 - 1651 | researchgate.net |

| Imine-modified Silica (B1680970) Gel | ~1630 - 1690 | researchgate.net |

| Imine Oxime Ligand | 1604, 1597 | nih.gov |

This table presents a range of observed C=N stretching frequencies for various pyridyl-imine and related imine compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Solvatochromic Behavior in Complexes

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. For this compound and its metal complexes, the UV-Vis spectrum is characterized by absorptions arising from π→π* and n→π* transitions. illinois.edulibretexts.orguzh.ch The π→π* transitions, which are generally of high intensity, are associated with the conjugated π-system of the pyridine ring and the imine group. The n→π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron from the nitrogen atom of the imine to an anti-bonding π* orbital. d-nb.infoichemc.ac.lk

The electronic spectrum of pyridine itself shows a main absorption band around 256-270 nm, which is attributed to a π→π* transition. researchgate.net Upon formation of the imine, and especially upon complexation with a metal ion, these absorption bands can shift, and new bands, such as metal-to-ligand charge transfer (MLCT) bands, may appear. researchgate.net For example, the electronic absorption spectrum of a zinc(II) complex with a pyridine-containing ligand exhibited strong absorptions at 275 and 283 nm, assigned to π→π* and n→π* transitions of the aromatic rings and the C=O chromophore, respectively. unito.it

A significant aspect of the UV-Vis spectroscopy of pyridyl-imine complexes is their solvatochromic behavior. Solvatochromism is the change in the color of a solution of a substance with a change in the solvent. rsc.org This phenomenon arises from differential solvation of the ground and excited states of the molecule. The absorption bands of pyridyl-imine complexes, particularly the MLCT bands, are often sensitive to the polarity and hydrogen-bonding capabilities of the solvent. acs.orgresearchgate.net For instance, the d-d absorption bands of copper(II) mixed-ligand complexes containing β-diketonato and diimine ligands show color changes from green to violet depending on the solvent, with the absorption energies correlating with the donor number (DN) of the solvent. kyoto-u.ac.jp This sensitivity can be exploited to probe the local environment of the complex.

| Compound/System | Observed Transitions/Bands (nm) | Key Findings | Reference |

| Pyridine | ~256 - 270 | π→π* transition | researchgate.net |

| Zn(II) pyridyl complex | 275, 283 | π→π* and n→π* transitions | unito.it |

| Schiff base metal complexes | 345 - 411 | n→π* transitions | researchgate.net |

| Cu(II) solvatochromic complexes | Varies with solvent | d-d transition energies correlate with solvent donor number | kyoto-u.ac.jp |

This table summarizes characteristic UV-Vis absorption data for pyridine and related pyridyl-imine complexes.

X-ray Crystallography: Elucidation of Solid-State Structures of Derivatives and Metal Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com This technique has been instrumental in characterizing the solid-state structures of numerous metal complexes derived from this compound and related ligands. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. ucl.ac.uk

Crystal structures of metal complexes with pyridyl-imine ligands have revealed a variety of coordination modes and geometries. For example, a copper(II) complex with N-[(pyridin-2-yl)methylidene]aniline was found to have a five-coordinated, distorted square-pyramidal geometry. researchgate.net In this structure, the two nitrogen atoms of the bidentate Schiff base, a chloride ion, and a water molecule form the base of the pyramid, with another chloride ligand at the apex.

In another example, the molecular structures of iron(II) complexes with pyridyl-imine ligands, such as [Fe(L)₂]²⁺, have been confirmed by X-ray crystallography, showing a pseudo-octahedral arrangement of the ligands around the central iron atom. mdpi.comresearchgate.net The solid-state structure of a dinuclear helicate, Fe₂(L³)₂₄, formed from a bipodal pyridyl-imine ligand, has also been elucidated, providing insight into the self-assembly of these complex supramolecular architectures. doi.org These crystallographic studies are crucial for understanding the structure-property relationships in these compounds. unito.itmdpi.com

Gas-Phase Spectroscopic Methods for Unstable Pyridinimines

Primary pyridinimines, such as this compound, are often unstable and can be challenging to study using conventional solution-phase techniques. researchgate.net Gas-phase spectroscopic methods offer a powerful alternative for characterizing such transient species, as they can be generated in situ and studied in an isolated environment.

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. This technique can be used to determine the ionization energies of molecules, which correspond to the energies of their molecular orbitals.

Gas electron diffraction (GED) is a technique used to determine the molecular structure of volatile compounds in the gas phase. wikipedia.org By analyzing the scattering pattern of a beam of electrons that has passed through a gaseous sample, it is possible to determine bond lengths, bond angles, and conformational information for the molecule, free from the intermolecular forces present in the solid state. polyu.edu.hk

The application of GED to unstable imines has been successfully demonstrated. For example, the molecular structure of 2-butanimine, an unstable imine, was determined by GED. The compound was generated in situ via a vacuum gas-solid reaction. acs.orgacs.org The experimental diffraction data, in combination with theoretical calculations, allowed for the determination of its structural parameters, including a C=N bond length of 1.285 Å. acs.org This approach would be highly suitable for elucidating the gas-phase structure of the similarly unstable this compound.

Coordination Chemistry of Pyridinemethanimine As a Ligand

Ligand Design Principles: Pyridyl and Imine Donor Sites

The coordinating ability of 3-Pyridinemethanimine is dictated by its two key donor sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the imine group. These two sites possess distinct electronic and steric properties that influence the ligand's interaction with metal centers.

Pyridyl Donor: The pyridine nitrogen is an sp²-hybridized donor atom integrated within a six-membered aromatic heterocycle. It acts as a good σ-donor and a weak π-acceptor. wikipedia.org Its properties are intermediate in the hard-soft acid-base (HSAB) theory, allowing it to coordinate effectively with a wide range of metal ions. wikipedia.org The rigidity of the pyridine ring provides a well-defined spatial orientation for coordination.

Imine Donor: The imine nitrogen is also sp²-hybridized and functions as a strong σ-donor. Unlike the pyridyl nitrogen, the C=N double bond of the imine group is not typically part of an aromatic system, which makes its lone pair of electrons more localized and basic. The imine group offers rotational flexibility around the C-C single bond connecting it to the pyridine ring, allowing it to adapt to the geometric preferences of different metal ions.

The combination of these two donor groups in a 1,3-relationship on the pyridine ring allows this compound to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with two separate monodentate ligands. The dynamic covalent nature of the imine bond is a crucial design principle, as it can allow for reversible formation, which is exploited in the self-assembly of complex supramolecular structures. rsc.org

Complexation with Transition Metal Ions

The pyridyl-imine scaffold is a versatile platform capable of forming stable complexes with a wide spectrum of transition metal ions. The specific properties of the metal ion, such as its size, charge, and d-electron configuration, influence the stoichiometry, geometry, and reactivity of the resulting complex. Ligands containing the pyridyl-imine moiety have been shown to coordinate with metals such as Copper, Cobalt, Zinc nih.govrsc.org, Palladium, Platinum nih.govacs.orgrsc.org, and Manganese rsc.org.

The interaction is typically strong, owing to the chelate effect and the favorable electronic match between the N-donor atoms and many transition metals. For instance, square planar geometries are common for d⁸ metal ions like Palladium(II) and Platinum(II) wikipedia.orgacs.org, while tetrahedral or octahedral geometries are often observed for other first-row transition metals like Copper(II), Iron(II), and Cobalt(II). wikipedia.orgnih.gov

| Metal Ion | Typical Coordination Geometry with N,N'-Bidentate Ligands |

| Copper(II) | Distorted Octahedral, Square Planar, Square Pyramidal |

| Iron(II) | Octahedral, Tetrahedral |

| Cobalt(II) | Octahedral, Tetrahedral wikipedia.orgnih.gov |

| Ruthenium(II) | Octahedral |

| Palladium(II) | Square Planar wikipedia.orgacs.org |

| Platinum(II) | Square Planar wikipedia.orgnih.gov |

This table represents common geometries and is not exhaustive.

Coordination complexes can be classified based on the identity of the ligands surrounding the central metal ion.

Homoleptic Complexes: These are complexes where the metal ion is coordinated to only one type of ligand. unacademy.com For a bidentate ligand like this compound (L), this would result in complexes with general formulas such as [M(L)₂]ⁿ⁺ or [M(L)₃]ⁿ⁺, leading to tetrahedral/square planar or octahedral geometries, respectively. wikipedia.orgunacademy.com

Heteroleptic Complexes: These complexes contain more than one type of ligand coordinated to the metal center. unacademy.comnih.gov this compound can readily form heteroleptic complexes, such as [M(L)₂(X)₂]ⁿ⁺, where X represents a monodentate ligand like a halide or a solvent molecule. The formation of heteroleptic species can sometimes be controlled by manipulating reaction conditions, such as solvent polarity or the solubility of the corresponding homoleptic complexes. rsc.orgnih.gov

The relative stability of homoleptic versus heteroleptic complexes depends on a combination of factors, including the chelate effect, steric hindrance between ligands, and the electronic preferences of the metal ion.

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. researchgate.net this compound is a classic example of a bidentate ligand, utilizing its two nitrogen atoms to form a stable chelate ring.

While this compound itself is bidentate, its structural motif is a cornerstone for designing ligands with higher denticity. By incorporating additional donor groups onto the pyridyl-imine framework, tridentate and polydentate ligands can be synthesized. For example, adding another coordinating group, such as a second imine or a carboxamide group, at the 6-position of the pyridine ring can create a tridentate N,N',N'' ligand. nih.gov Such tridentate ligands often enforce specific coordination geometries, like meridional or facial arrangements in an octahedral complex. rsc.orgnih.gov

| Ligand Type | Example Structure | Denticity | Typical Coordination |

| Simple Pyridyl-Imine | This compound | Bidentate | N,N' chelation |

| Disubstituted Pyridyl-Imine | 2-(Imino)-6-(carboxamido)pyridine | Tridentate | N,N',N'' chelation nih.gov |

| Pyridine Dicarboxylate | Pyridine-2,6-dicarboxylate | Tridentate | O,N,O chelation nih.gov |

The inherent structure of a ligand plays a critical role in determining the final three-dimensional arrangement of the metal complex. researchgate.netresearchgate.net For this compound, the key structural parameter is the "bite angle"—the N(py)-M-N(imine) angle within the chelate ring. This angle is constrained by the geometry of the five-membered ring formed upon coordination.

Supramolecular Chemistry and Self-Assembly Processes

Pyridyl-imine ligands are powerful building blocks in supramolecular chemistry, which involves the assembly of complex, functional chemical systems from smaller molecular components. The key to their utility is the principle of self-assembly, where molecules spontaneously organize into well-defined, stable structures through non-covalent interactions and reversible covalent bonds.

The reversible nature of the imine bond is particularly advantageous. It allows for "error-checking" during the assembly process; if a bond forms incorrectly, it can break and reform, leading to the thermodynamically most stable final product with high fidelity. When combined with the well-defined coordination angles provided by metal ions (e.g., 90° for Pd(II) or Pt(II)), these ligands can be used to construct sophisticated, hollow, container-like molecules. rsc.orgnih.govacs.org

By designing more complex ligands that incorporate multiple pyridyl-imine units, chemists can direct the self-assembly process to create specific supramolecular architectures like coordination cages and helicates.

Coordination Cages: These are discrete, three-dimensional structures with an internal cavity that can encapsulate guest molecules. A common strategy involves using a "banana-shaped" ditopic ligand containing two pyridyl-imine units. When this type of ligand is mixed in a 2:1 ratio with a metal ion that prefers square planar geometry, such as Pd(II), it can self-assemble into a [Pd₂L₄]⁴⁺ cage. acs.org These cages can be stimuli-responsive, opening and closing to release or bind guest molecules in response to external signals. nih.govrsc.org

Helicates: These are aesthetically pleasing structures that resemble a helix, formed by the wrapping of one or more ligand strands around a series of metal ions. The pyridyl-imine motif can be incorporated into oligopyridine strands that, upon coordination with suitable metal ions (e.g., Cu(I) or Ag(I)), twist to form double- or triple-helical structures.

| Supramolecular Architecture | Metal Ion Example | Ligand Design Principle |

| [M₂L₄] Cage | Pd(II), Pt(II) | Ditopic, "banana-shaped" ligand with two pyridyl-imine units nih.govacs.org |

| [M₄L₆] Cage | Fe(II) | Tritopic ligand with three bidentate binding sites |

| Double/Triple Helicate | Cu(I), Ag(I) | Oligomeric ligand strand with multiple bidentate units |

While the simple this compound molecule does not form these structures alone, it represents the fundamental chemical syntax upon which these more elaborate and functional supramolecular systems are built.

Metal-Ligand Bonding and Electronic Structure Considerations

The coordination of 3-pyridylmethanimine to a metal center occurs primarily through the lone pair of electrons on the nitrogen atoms of both the pyridine ring and the imine group. The bonding can be described as a combination of σ-donation from the ligand to the metal and, in some cases, π-backbonding from the metal to the ligand.

The σ-donation involves the overlap of the filled sp² hybrid orbitals of the nitrogen atoms with vacant d-orbitals of the metal. The strength of this σ-bond is influenced by the basicity of the nitrogen atoms. The pyridine nitrogen is generally a good σ-donor. The imine nitrogen's donor strength can be modulated by the substituent on the imine carbon.

In complexes with metals in lower oxidation states, π-backbonding can occur. This involves the overlap of filled d-orbitals of the metal with the empty π* anti-bonding orbitals of the pyridine ring and the C=N bond of the imine. This back-donation of electron density from the metal to the ligand strengthens the metal-ligand bond and can influence the electronic properties of the complex. The extent of π-backbonding is dependent on the energy and symmetry of the metal d-orbitals and the ligand's π* orbitals.

The electronic structure of metal complexes with 3-pyridylmethanimine is characterized by both ligand-based and metal-based molecular orbitals. The interaction between the ligand's frontier orbitals (HOMO and LUMO) and the metal's d-orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. These orbitals dictate the electronic transitions observed in the complex's UV-visible spectrum, which often include metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, in addition to intra-ligand π-π* transitions. For instance, in silver(I) complexes of (E)-1-(pyridin-3-yl)-N-(p-tolyl)methanimine, absorption bands observed are attributed to intra-ligand n-π* and π-π* transitions, as well as metal to ligand charge transfer transitions scielo.org.za.

The geometry of the resulting complex is also a crucial aspect of its electronic structure. Pyridyl imine ligands can coordinate to metal centers to form various geometries, including distorted linear, square pyramidal, and distorted tetrahedral arrangements, depending on the metal ion and other coordinating ligands scielo.org.zaresearchgate.net.

Linkage Isomerization in Organometallic Complexes

Linkage isomerism in organometallic complexes of 3-pyridylmethanimine can arise when the ligand has the potential to coordinate to the metal center through different donor atoms. While 3-pyridylmethanimine itself primarily coordinates through the pyridine and imine nitrogens, derivatives of this ligand can introduce other potential donor sites, leading to linkage isomers.

A relevant example can be found in complexes of mixed (arylcarboxamido)(arylimino)pyridine ligands, which are structurally related to 3-pyridylmethanimine. In these systems, coordination can occur through the carboxamide oxygen and the pyridine and imine nitrogens (O,N,N'-coordination) or, upon deprotonation of the amide, through the carboxamido nitrogen and the pyridine and imine nitrogens (N,N',N''-coordination) acs.org. This change in coordination mode represents a form of linkage isomerization. The conversion between these isomers can often be induced by changes in reaction conditions, such as the presence or absence of a base acs.org.

For instance, metalation of these ligands in the absence of a base typically results in the O,N,N'-coordinated complex. Subsequent treatment with a base can induce isomerization to the N,N',N''-coordinated form acs.org. This process can be monitored using spectroscopic techniques, which would show changes in the electronic and vibrational spectra of the complex corresponding to the different coordination environments of the metal ion. While not directly involving 3-pyridylmethanimine, this example illustrates the principle of linkage isomerization in closely related pyridine-imine ligand systems.

Comparison with Related Pyridine-Based Ligands (e.g., 2,2'-bipyridine (B1663995), Aminopyridines)

The coordination properties of 3-pyridylmethanimine can be better understood by comparing it with other well-known pyridine-based ligands like 2,2'-bipyridine (bpy) and aminopyridines.

2,2'-Bipyridine (bpy):

2,2'-Bipyridine is a classic bidentate chelating ligand that forms highly stable five-membered chelate rings with metal ions. This "chelate effect" results in complexes with significantly higher thermodynamic stability compared to analogous complexes with monodentate pyridine ligands. Like 3-pyridylmethanimine, bpy is a good σ-donor and a π-acceptor. However, the conjugated diimine system in bpy makes it a particularly effective π-acceptor, stabilizing metals in low oxidation states. The two pyridine rings in bpy are coplanar, which facilitates electron delocalization and often leads to intense metal-to-ligand charge transfer (MLCT) bands in the visible region of the spectrum of its complexes wikipedia.org. In contrast, the single pyridine ring and the imine group in 3-pyridylmethanimine are connected by a single bond, allowing for more conformational flexibility.

Aminopyridines:

Aminopyridines are another class of pyridine-based ligands that feature an amino group attached to the pyridine ring. The amino group can act as an additional donor site, allowing the ligand to function as a bidentate or bridging ligand. Compared to the imine nitrogen in 3-pyridylmethanimine, the amino nitrogen in aminopyridines is generally a stronger σ-donor due to the absence of the double bond to carbon. However, the π-acceptor ability of the pyridine ring can be enhanced by the presence of the amino group through resonance effects. Recent studies on pyridines with N-heterocyclic imine substituents have shown them to be stronger donor ligands than aminopyridines rsc.org.

The table below summarizes some key comparative features of these ligands.

| Ligand | Donor Atoms | Chelate Ring Size | σ-Donor Strength | π-Acceptor Ability |

| This compound | Pyridine-N, Imine-N | 6-membered (if chelating) | Moderate | Moderate |

| 2,2'-Bipyridine | 2 x Pyridine-N | 5-membered | Good | Strong |

| Aminopyridine | Pyridine-N, Amino-N | 5-membered (if chelating) | Good | Moderate |

Catalytic Applications of Pyridinemethanimine Derived Complexes

Atom Transfer Radical Polymerization (ATRP)

Atom transfer radical polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The effectiveness of ATRP is highly dependent on the catalyst system, which typically consists of a transition metal complex and a ligand. N-Alkyl-2-pyridylmethanimine ligands have proven to be particularly effective in copper-catalyzed ATRP of various monomers, such as methacrylates. cmu.eduacs.org

Catalyst Design: N-Alkyl-2-pyridylmethanimine Complexes

The design of N-alkyl-2-pyridylmethanimine ligands for copper-catalyzed ATRP is centered around the facile synthesis of Schiff bases from pyridine-2-carboxaldehyde and primary amines. cmu.edu These ligands coordinate with a copper(I) source, such as copper(I) bromide, to form the active catalyst complex. The imine nitrogen and the pyridyl nitrogen atoms chelate to the copper center, creating a catalytically active species for the reversible activation of dormant polymer chains.

The structure of the N-alkyl substituent on the imine nitrogen plays a crucial role in the catalyst's performance. Studies have shown that both the length of the alkyl chain and the degree of branching significantly impact the polymerization process. cmu.eduacs.org For instance, a decrease in polymerization rate and a loss of control are observed when branching is introduced at the α-position of the N-alkyl side chain. acs.org

Effect of Ligand Structure (e.g., Alkyl Chain Length) on Polymerization Control

The length of the n-alkyl substituent on the N-alkyl-2-pyridylmethanimine ligand has a discernible effect on the polymerization of monomers like methyl methacrylate (B99206) (MMA). Increasing the alkyl chain length from ethyl to propyl leads to an increase in the rate of polymerization. cmu.eduacs.org However, further increasing the chain length beyond propyl does not appear to significantly affect the polymerization rate. cmu.eduacs.org

Despite the variations in rate, for all n-alkyl substituted ligands, the polymerization remains well-controlled, as evidenced by a linear increase in the number-average molecular weight (Mn) with monomer conversion and the production of polymers with narrow molecular weight distributions (polydispersity index, PDI). cmu.edu In the room temperature ATRP of glycidyl (B131873) methacrylate (GMA), the alkyl chain length of the N-alkyl-2-pyridylmethanimine ligand from propyl to octyl did not affect the rate of polymerization, and all resulting polymers showed narrow polydispersities. acs.org

| N-Alkyl Group | Polymerization Rate | Molecular Weight Control | Polydispersity (PDI) |

|---|---|---|---|

| Ethyl | Base Rate | Linear Mn vs. Conversion | Narrow |

| Propyl | Increased | Linear Mn vs. Conversion | Narrow |

| > Propyl (n-alkyl) | No significant change | Linear Mn vs. Conversion | Narrow |

| iso-Propyl (branched) | Decreased | Loss of Control | Broader |

Role of Solvent Polarity in Achieving Narrow Molecular Weight Distributions

The polarity of the solvent is a critical factor in ATRP catalyzed by copper/N-alkyl-2-pyridylmethanimine complexes. These catalyst systems demonstrate excellent performance in non-coordinating, nonpolar hydrocarbon solvents such as toluene (B28343) and xylene, yielding polymers with narrow molecular weight distributions. cmu.eduacs.org The increased solubility of the catalyst in these nonpolar solvents, particularly with longer n-alkyl chains on the ligand, is a key factor in maintaining a homogeneous and active catalytic system. cmu.edu

Atom Transfer Radical Cyclizations (ATRC) for Heterocycle Synthesis

Atom Transfer Radical Cyclization (ATRC) is a valuable synthetic method for the construction of heterocyclic compounds. This process, mechanistically related to ATRP, involves the intramolecular addition of a radical onto an unsaturated bond, followed by halogen atom transfer to afford the cyclized product. Copper complexes, including those with nitrogen-based ligands, have been shown to be effective catalysts for these transformations. rsc.orgrsc.org

The application of pyridinemethanimine-derived complexes in ATRC offers a promising avenue for the synthesis of various nitrogen-containing heterocycles, such as γ-lactams, from precursors like N-allylhaloacetamides. rsc.orgresearchgate.net The efficiency and stereoselectivity of these cyclizations can be influenced by the ligand structure and the reaction conditions. rsc.org

Assessment of Support Type and Ligand Structure on Catalyst Performance

While specific studies on the impact of support type for pyridinemethanimine-catalyzed ATRC are not extensively detailed in the provided context, the principles of heterogeneous catalysis suggest that immobilizing the catalyst could offer advantages in terms of catalyst recovery and reuse. The choice of support material, such as silica (B1680970) or a polymer resin, and the method of ligand attachment would be critical factors in maintaining catalytic activity.

The ligand structure is known to be a key determinant of catalyst performance in homogeneous ATRC. For copper-catalyzed cyclizations of N-allylhaloacetamides, the nature of the nitrogen ligand influences the efficiency and stereoselectivity of the reaction. rsc.org Chiral, enantiopure copper complexes have been shown to influence the stereoselectivity of γ-lactam formation, suggesting that the ligand environment plays a direct role in the stereochemical outcome of the cyclization. rsc.org It is therefore anticipated that modifications to the pyridinemethanimine ligand, such as the introduction of chiral auxiliaries or sterically demanding groups, could be used to tune the catalyst's performance in the synthesis of specific heterocyclic targets.

Heterogeneous Catalysis: Solid-Supported Pyridinemethanimine Ligands

The immobilization of homogeneous catalysts onto solid supports is a well-established strategy to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability. This approach is particularly relevant for copper-catalyzed ATRP and ATRC to minimize copper contamination in the final products.

Solid-supported pyridinemethanimine ligands can be prepared by anchoring the pyridinemethanimine moiety to an insoluble support, such as silica gel or a polymer resin. The performance of these heterogeneous catalysts would depend on several factors, including the nature of the support, the length and flexibility of the linker connecting the ligand to the support, and the accessibility of the catalytic sites.

Information Unavailable for "3-Pyridinemethanimine" Catalytic Applications

The topics for which information could not be found include:

Other Metal-Catalyzed Transformations

Catalytic Asymmetric Reductive Condensation of N-H Imines:There is no available research detailing the use of this compound complexes in catalyzing this specific type of asymmetric reaction.

The provided reference numbers ( researchgate.net,,,,) could not be correlated with any accessible publications on these topics. Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and focuses solely on the chemical compound “this compound.”

Computational and Theoretical Analysis of this compound

A comprehensive review of the computational and theoretical studies on the specific chemical compound this compound, as requested, cannot be provided at this time.

Extensive searches of publicly available scientific literature and chemical databases have not yielded specific computational studies for the molecule "this compound." The required data for a detailed analysis—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) maps, vibrational spectra, Quantum Theory of Atoms in Molecules (QTAIM), and ab initio electronic property calculations—for this exact compound are not present in the available search results.

The search results frequently identify studies on related but structurally distinct molecules, such as:

3-Pyridinemethanamine: An amine, which differs from the requested imine structure.

Various other substituted pyridine (B92270) derivatives.

While these studies utilize the requested theoretical methods, their findings are specific to the molecules investigated and cannot be accurately extrapolated to this compound. Providing an article based on these related compounds would violate the explicit instruction to focus solely on this compound and would not be scientifically accurate.

Therefore, due to the absence of specific research data for this compound in the accessible literature, it is not possible to generate the detailed, scientifically accurate article as outlined in the user's instructions.

Computational and Theoretical Studies of 3 Pyridinemethanimine

Molecular Modeling and Dynamics Simulations

Information not available in published research.

Investigating Interaction Modes in Biological Systems

Information not available in published research.

Research on Substituted 3 Pyridinemethanimine Derivatives

Synthesis and Properties of Alpha-Methylated Pyridinemethanimines

The introduction of a methyl group at the alpha position of the pyridine (B92270) ring in pyridinemethanimine derivatives can significantly influence their steric and electronic properties. While direct synthesis of alpha-methylated 3-pyridinemethanimine is not extensively documented, related research on the α-methylation of pyridines provides insights into potential synthetic strategies. One effective method involves a continuous flow process where a substituted pyridine is passed through a column packed with a Raney® nickel catalyst in the presence of a low boiling point alcohol, such as 1-propanol, at high temperatures. nih.govresearchgate.netacs.org This process has been shown to be highly selective for the α-position, yielding 2-methylated pyridines in a greener fashion compared to traditional batch reactions. nih.govacs.org

The proposed mechanism for this α-methylation involves either the generation of a reactive methylating species on the catalyst surface that attacks the sterically less hindered 2-position of the pyridine ring or the formation of a pyridinium (B92312) species that undergoes a Ladenberg rearrangement at high temperatures. nih.govacs.org The methyl source is suggested to be the C1 of the primary alcohol. nih.gov It is noteworthy that methanol (B129727) has been found to be ineffective in this reaction, indicating that a longer-chain primary alcohol is necessary for the formation of the reactive intermediate. nih.gov

The properties of the resulting alpha-methylated pyridine derivatives are altered. The methyl group, being an electron-donating group, can increase the electron density of the pyridine ring, potentially affecting its basicity and reactivity. Furthermore, the steric hindrance introduced by the methyl group can influence the coordination geometry of these molecules when they act as ligands. While specific data on alpha-methylated 3-pyridinemethanimines is scarce, the properties of related compounds like (S)-alpha-methyl-2-pyridinemethanol, which contains a chiral center, highlight the potential for creating stereospecific ligands with unique applications in asymmetric synthesis.

Pyrazole-Pyridinemethanimine Schiff Bases

Schiff bases derived from the condensation of pyrazole (B372694) aldehydes with amino-pyridines represent a significant class of this compound derivatives. These compounds, often referred to as pyrazole-pyridinemethanimine Schiff bases, are synthesized through the acid-catalyzed condensation of a pyrazole-4-carbaldehyde derivative with an amino pyridine. acs.org The general synthetic route involves refluxing equimolar amounts of the pyrazole aldehyde and the aminopyridine in a suitable solvent like ethanol, with a few drops of glacial acetic acid as a catalyst. acs.org The resulting Schiff bases are typically crystalline solids and can be characterized using various spectroscopic techniques such as FT-IR, ¹H-NMR, and mass spectrometry. acs.orgnih.gov

The research into these Schiff bases is driven by their interesting chemical structures and diverse biological activities. The presence of both the pyrazole and pyridine moieties, connected by an azomethine (-C=N-) group, results in compounds with a wide range of pharmacological potential. acs.orgsigmaaldrich.commdpi.comiucr.orgrsc.orgnih.gov

Table 1: Synthesis and Characterization of Representative Pyrazole-Pyridinemethanimine Schiff Bases

| Compound ID | Pyrazole Precursor | Amine Precursor | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|

Data synthesized from multiple sources for illustrative purposes.

Triazole-Functionalized Pyridinemethanimine Ligands

The functionalization of pyridinemethanimine with triazole moieties has led to the development of a versatile class of ligands with significant applications in coordination chemistry. These ligands are typically synthesized via multi-step reactions, often culminating in a "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce the triazole ring. This method allows for the creation of a diverse range of structures by varying the substituents on both the pyridine and triazole rings.

The resulting triazole-functionalized pyridinemethanimine ligands exhibit a variety of coordination modes, acting as bidentate or tridentate ligands depending on the specific structure and the metal center involved. The nitrogen atoms of both the pyridine and triazole rings can coordinate to metal ions, forming stable chelate complexes. The electronic properties of these ligands can be tuned by introducing different functional groups, which in turn influences the properties of the resulting metal complexes. For instance, the incorporation of phosphine (B1218219) groups alongside the triazole and pyridine functionalities creates ambidentate ligands capable of different coordination modes.

These ligands have been successfully used to synthesize palladium(II) and platinum(II) complexes, which have shown catalytic activity in organic reactions such as the α-alkylation of acetophenones. The modular nature of their synthesis allows for the rational design of ligands with specific electronic and steric properties for various catalytic applications.

Table 2: Examples of Triazole-Functionalized Pyridine Ligands and Their Properties

| Ligand | Synthesis Method | Coordination Mode | Application |

|---|---|---|---|

| Pyridine appended triazole-based monophosphine | Multi-step synthesis | κ²-P,N or κ³-P,C,N | Catalyst for α-alkylation |

Data synthesized from multiple sources for illustrative purposes.

Pyridin-2(1H)-imine Derivatives and Their Unique Structural Characteristics

Pyridin-2(1H)-imine derivatives are a class of compounds that have garnered interest due to their intriguing structural features and potential applications in medicinal chemistry. nih.gov These compounds can be synthesized through various methods, including the transition-metal-mediated C-N bond formation reaction of 2-aminopyridines with halides or the reaction of pyridine oxide with sulfonate. nih.gov A more recent and operationally simple one-pot synthesis involves the reaction of 2-aminopyridines, terminal ynones, and sulfonyl azides. nih.gov

A key structural characteristic of many pyridin-2(1H)-imine derivatives is the planarity of the core structure, which can be influenced by the nature of the substituents. In 2,6-bis(imino)pyridine derivatives, the imine double bonds typically adopt an E configuration. However, steric hindrance between the substituents on the imine nitrogen and the pyridine ring can lead to significant torsion angles, causing the substituent rings to be inclined with respect to the central pyridine ring.

The electronic properties of these derivatives are also noteworthy. The introduction of electron-donating groups at the para-position of the pyridine ring can create electron-rich pyridines with enhanced nucleophilicity. These electron-rich pyridin-2(1H)-imines can act as ambident ligands, with coordination potentially occurring at either the pyridine nitrogen or the imine nitrogen.

Table 3: Selected Structural Data for a 2,6-bis(imino)pyridine Derivative

| Parameter | Molecule A | Molecule B |

|---|---|---|

| C=N bond configuration | E, E | E, E |

| Dihedral angle (Chlorophenyl ring 1 to Pyridine ring) | 77.64 (6)° | 80.02 (5)° |

Data from the crystal structure of (1E,1′E)-1,1′-(pyridine-2,6-diyl)bis[N-(4-chlorophenyl)ethan-1-imine].

Design and Synthesis of Pyridine Diamine Derivatives

The design and synthesis of pyridine diamine derivatives are of significant interest due to their prevalence in various biologically active compounds and their use as ligands in coordination chemistry. acs.org A common synthetic approach involves the reduction of dinitropyridine precursors. For example, new diamines containing a pyridine ring can be synthesized and subsequently reacted with sulfonyl chlorides to produce disulfonamides. acs.org Another strategy involves the multi-step synthesis of pyrido[2,3-d]pyrimidine (B1209978) diamine derivatives.

The synthesis of substituted pyridines, in general, has evolved from traditional condensation reactions of amines with carbonyl compounds to more sophisticated methods that allow for greater control over the substitution pattern. Modern approaches include one-pot C-H alkenylation/electrocyclization/aromatization sequences and the direct conversion of N-vinyl or N-aryl amides to pyridine derivatives using trifluoromethanesulfonic anhydride (B1165640) and a π-nucleophile.

The design of these molecules is often guided by their intended application. For instance, in the development of Janus kinase (JAK) inhibitors, pyrimidine-4,6-diamine derivatives have been designed and optimized to achieve high selectivity and potent inhibitory activity. The strategic placement of functional groups on the pyridine diamine scaffold is crucial for achieving the desired biological or chemical properties.

Table 4: Synthetic Approaches to Pyridine Derivatives

| Synthetic Method | Precursors | Key Features |

|---|---|---|

| Kröhnke Pyridine Synthesis | N-phenacylpyridinium salts and α,β-unsaturated ketones | Forms 2,4,6-triaryl substituted pyridines. |

| One-pot C-H Alkenylation/Electrocyclization/Aromatization | α,β-unsaturated imines and alkynes | Provides access to highly substituted pyridines. |

| Amide Activation and Annulation | N-vinyl or N-aryl amides and π-nucleophiles | Single-step conversion to pyridine derivatives. |

This table summarizes general synthetic strategies for pyridine derivatives, which can be adapted for the synthesis of pyridine diamine derivatives.

Advanced Research Directions and Future Perspectives

Autonomous Chemical Discovery Platforms for Pyridinemethanimine Ligands and Complexes

The development of autonomous chemical discovery platforms represents a paradigm shift in the synthesis and identification of novel pyridinemethanimine-based compounds. These robotic systems can explore vast reaction spaces, accelerating the discovery of new ligands and metal complexes with desired properties. By integrating artificial intelligence and high-throughput screening, these platforms can autonomously design, synthesize, and characterize new molecules, significantly reducing the time and resources required for traditional research methods.

A notable example is a chemical discovery robot that has been successfully employed to explore a reaction space with over ten billion possible combinations. This system autonomously synthesized a series of 1-benzyl-(1,2,3-triazol-4-yl)-N-alkyl-(2-pyridinemethanimine) ligands and subsequently discovered new iron (II) and cobalt (II) complexes. The robot's algorithm is designed to identify areas of reactivity by monitoring changes in pH, UV-Vis spectra, and mass spectra, leading to the isolation and characterization of novel supramolecular architectures. nih.gov This approach not only speeds up the discovery process but also uncovers complex reaction pathways and self-assembly rules that might be missed by human researchers. nih.gov

Future platforms could incorporate a wider range of analytical techniques and more sophisticated machine learning algorithms to predict reaction outcomes and target specific functionalities. The ability to rapidly screen for catalytic activity, photophysical properties, or biological interactions will be crucial for translating these discoveries into practical applications.

Exploration of Novel Coordination Motifs and Supramolecular Architectures

The structural versatility of 3-pyridinemethanimine and its derivatives makes them excellent candidates for the construction of complex coordination motifs and supramolecular architectures. nih.gov The interplay of the pyridine (B92270) nitrogen, the imine nitrogen, and potential substituents allows for a wide range of coordination modes with various metal ions.

Recent research has highlighted the importance of non-covalent interactions, such as hydrogen bonding and π-π stacking, in directing the self-assembly of these molecules into well-defined structures. semanticscholar.orgnih.gov For instance, the formation of centrosymmetric dimers and layered structures has been observed in the crystal structures of related pyridine-based Schiff bases. semanticscholar.org The ability of pyridine-amide based ligands to adapt to the geometric preferences of metal ions has been instrumental in creating a diverse array of topologies. nih.gov

Future work in this area will likely focus on designing ligands with specific steric and electronic properties to control the dimensionality and topology of the resulting supramolecular assemblies. The incorporation of chiral centers could lead to the formation of enantiopure helical or porous structures with applications in asymmetric catalysis and separation science. Furthermore, the study of host-guest chemistry within these architectures could open up possibilities for molecular recognition and sensing.

Integration of Pyridinemethanimine Scaffolds into Functional Materials

The unique electronic and photophysical properties of pyridinemethanimine derivatives make them promising building blocks for a variety of functional materials. rsc.org Their integration into organic electronic and photovoltaic devices is an area of active research.

In the realm of organic light-emitting diodes (OLEDs), pyridine-based compounds are valued for their electron-transporting capabilities. rsc.org The electron-deficient nature of the pyridine ring facilitates electron injection and transport, which is crucial for efficient device performance. By tuning the molecular structure, it is possible to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to match other materials in the device stack. rsc.org This allows for the development of materials with high triplet energy, which is important for minimizing exciton (B1674681) quenching and improving the efficiency of phosphorescent OLEDs. rsc.org

Similarly, in organic field-effect transistors (OFETs), the charge transport properties of pyridinemethanimine-containing materials can be exploited. The ability to form ordered thin films with good intermolecular electronic coupling is a key factor in achieving high charge carrier mobilities. The introduction of substituents can be used to modulate the packing of the molecules in the solid state and thereby influence the device performance.

| Device Type | Key Property of Pyridine-based Materials | Potential Advantage |

| OLEDs | High electron mobility, tunable energy levels | Improved efficiency and stability |

| OFETs | Ordered molecular packing, good electronic coupling | High charge carrier mobility |

Pyridinemethanimine derivatives also hold promise for use in photovoltaic devices, such as dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). In DSSCs, these compounds can act as sensitizer (B1316253) dyes, absorbing light and injecting electrons into a semiconductor nanoparticle layer. nih.gov The efficiency of this process depends on the absorption spectrum of the dye and the alignment of its energy levels with the conduction band of the semiconductor. nih.gov

In OSCs, pyridine-containing materials can function as electron acceptors or as part of the electron transport layer. rsc.orgresearchgate.net Their electron-deficient character helps to facilitate charge separation at the donor-acceptor interface and efficient transport of electrons to the cathode. Research has shown that using pyridine-based electron transporting layers can lead to higher power conversion efficiencies compared to conventional materials. rsc.orgresearchgate.net

| Photovoltaic Application | Role of Pyridinemethanimine Scaffold | Performance Enhancement |

| Dye-Sensitized Solar Cells | Sensitizer Dye | Efficient light absorption and electron injection nih.gov |

| Organic Solar Cells | Electron Acceptor/Transport Layer | Improved charge separation and transport rsc.orgresearchgate.net |

Design of Stimuli-Responsive Systems (e.g., Ionic Liquids with Photoinduced Ligand Exchange)

Stimuli-responsive materials, which change their properties in response to external triggers such as light, temperature, or pH, are at the forefront of materials science. nih.govnih.gov The incorporation of pyridinemethanimine units into such systems could lead to novel functionalities. For example, the imine bond is susceptible to hydrolysis under acidic conditions, which could be used to trigger the release of a cargo molecule.

A particularly interesting area is the development of ionic liquids with photoinduced ligand exchange capabilities. In such systems, a metal complex containing a pyridinemethanimine ligand could be designed to undergo a change in its coordination sphere upon irradiation with light of a specific wavelength. This could lead to a change in the physical properties of the ionic liquid, such as its viscosity or conductivity, which could be exploited in applications like switchable solvents or sensors. While specific examples involving this compound are still emerging, the fundamental principles of stimuli-responsive systems offer a rich area for future exploration. nih.govnih.gov

Methodologies for Handling and Characterizing Kinetically Unstable Pyridinimines

While the reactivity of the imine bond is a key feature that can be exploited in various applications, it can also lead to kinetic instability, particularly in the presence of water. Developing robust methodologies for the synthesis, handling, and characterization of these compounds is crucial for their widespread use.

Synthetic strategies that employ anhydrous solvents and inert atmospheres are often necessary to prevent hydrolysis. In some cases, the use of bulky substituents near the imine bond can provide steric protection and enhance the stability of the molecule. For characterization, techniques such as nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction can provide detailed structural information, but care must be taken to avoid degradation of the sample during analysis. In situ characterization techniques, where the compound is analyzed directly in the reaction mixture, can be particularly useful for studying reactive intermediates. The synthesis of a reactive pyridine intermediate, l-carbethoxy-2-cyano-1,2-dihydropyridine, highlights the importance of developing stable precursors for the synthesis of a wider range of pyridine compounds. researchgate.net

Q & A

Q. What are the key challenges in synthesizing 3-Pyridinemethanimine, and how can they be methodologically addressed?

Challenges include low yields due to intermediate instability and side reactions. Methodological solutions involve optimizing palladium-catalyzed amination conditions (e.g., ligand selection, solvent polarity) and employing purification techniques like column chromatography or recrystallization to isolate the product . Reaction monitoring via thin-layer chromatography (TLC) or HPLC can help identify optimal reaction termination points .

Q. How can researchers ensure the reproducibility of experimental results involving this compound?

Reproducibility requires strict adherence to documented protocols, including precise control of reaction parameters (temperature, pH, stoichiometry) and validation of instrumentation (e.g., NMR calibration). Cross-referencing primary literature for synthesis steps and validating purity via mass spectrometry or elemental analysis are critical .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coats), work in fume hoods to avoid inhalation, and follow OSHA HCS guidelines for handling irritants. Store the compound in airtight containers away from light and moisture . Emergency procedures should include immediate rinsing for skin/eye contact and using CO₂ extinguishers for fires .

Advanced Research Questions

Q. What advanced spectroscopic techniques are most effective for characterizing this compound’s structural stability under varying conditions?